Product packaging for 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid(Cat. No.:CAS No. 148255-31-6)

3-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Cat. No.: B3034239
CAS No.: 148255-31-6
M. Wt: 297.1 g/mol
InChI Key: ODBHSUSMBSBNSL-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzyloxybenzoic Acid Scaffolds in Academic Inquiry

The combination of a halogenated benzyl (B1604629) group with a benzoic acid core, forming a halogenated benzyloxybenzoic acid scaffold, is of particular interest in academic and industrial research. This structural arrangement brings together two key components known to influence a molecule's biological profile.

Halogenation , the introduction of halogen atoms (like chlorine), is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of a drug candidate. Chlorine atoms, being electron-withdrawing, can alter the electronic properties of the molecule, potentially improving its binding affinity to biological targets. researchgate.net Specifically, dichlorobenzyl groups are components of known antiseptic and antimicrobial agents, such as 2,4-dichlorobenzyl alcohol, which is effective against a range of bacteria and viruses associated with throat infections. nih.govwikipedia.org

The benzyloxy linker connects the halogenated phenyl ring to the benzoic acid scaffold. This ether linkage provides a specific spatial arrangement and flexibility, which can be crucial for fitting into the active site of an enzyme or a receptor. By modifying the substitution pattern on both aromatic rings, researchers can systematically explore the structure-activity relationships of these compounds. The investigation of iodinated benzoic acid hydrazones, for instance, has shown that halogen substitution can lead to significant antibacterial activity. mdpi.com Therefore, the halogenated benzyloxybenzoic acid scaffold represents a promising framework for designing novel enzyme inhibitors and antimicrobial agents.

Scope and Research Objectives Pertaining to 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid and its Analogues

While specific research publications on this compound are not extensively detailed in available literature, the research objectives for this compound and its analogues can be inferred from studies on structurally similar molecules. The primary goal of synthesizing and investigating such compounds is typically to explore their potential as bioactive agents, particularly as enzyme inhibitors or antimicrobial compounds.

The research scope generally involves:

Chemical Synthesis: Developing efficient methods to synthesize the target compound and a series of related analogues with variations in the substitution pattern on the aromatic rings.

Structural Characterization: Confirming the chemical structure of the newly synthesized compounds using analytical techniques such as NMR spectroscopy and mass spectrometry.

Biological Evaluation: Screening the compounds for specific biological activities. Based on the structural motifs, this often includes assays for:

Enzyme Inhibition: Testing the ability of the compounds to inhibit enzymes implicated in disease, such as tyrosinase, acetylcholinesterase, or various phosphatases. tandfonline.comsci-hub.semdpi.com

Antimicrobial Activity: Assessing the efficacy of the compounds against various strains of bacteria and fungi. mdpi.com

Anticancer Activity: Evaluating the potential of the compounds to inhibit the growth of cancer cell lines. preprints.org

The overarching objective is to identify novel compounds with high potency and selectivity for a specific biological target, which could then serve as a lead compound for further development in drug discovery programs. The data from these studies help to build a comprehensive understanding of the structure-activity relationship (SAR), guiding the design of more effective molecules.

Research Data on Related Benzoic Acid Derivatives

To illustrate the research context, the following tables summarize findings on various benzoic acid derivatives investigated for their enzyme-inhibiting properties.

Table 1: Benzoic Acid Derivatives as Enzyme Inhibitors
Compound/Derivative ClassTarget EnzymeKey FindingReference
4-(acetylamino)-3-guanidinobenzoic acidInfluenza NeuraminidasePotent in vitro inhibitor with an IC50 of 2.5 x 10-6 M. nih.gov
Synthesized Benzoic Acid Derivative (Compound 7)TyrosinaseExhibited strong inhibitory potential (1.09 µM), more potent than standard inhibitor kojic acid (16.67 µM). tandfonline.com
4-tert-butylbenzoic acidSirtuin (Sir2p/SIRT1)Identified as a weak but selective SIRT1 inhibitor (IC50 1.0 mM). nih.gov
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Acetylcholinesterase (AChE)Demonstrated multifunctional inhibition with a KI value of 13.62 ± 0.21 nM. sci-hub.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10Cl2O3 B3034239 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 148255-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBHSUSMBSBNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3,4 Dichlorobenzyl Oxy Benzoic Acid and Its Structural Analogues

Established Synthetic Routes to 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid

The synthesis of the target compound, this compound, is predominantly achieved through nucleophilic substitution reactions that form the characteristic ether linkage.

Etherification Reactions Involving Hydroxybenzoic Acid Precursors

The most common and direct method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the O-alkylation of a 3-hydroxybenzoic acid derivative by a 3,4-dichlorobenzyl halide. francis-press.comfrancis-press.com The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated from the hydroxyl group of the benzoic acid precursor in the presence of a base, acts as a nucleophile. wikipedia.orgyoutube.com

To prevent unwanted side reactions, such as the esterification of the carboxylic acid group, the synthesis is often performed using an ester of 3-hydroxybenzoic acid, such as methyl 3-hydroxybenzoate. The general two-step procedure is as follows:

Ether Formation: Methyl 3-hydroxybenzoate is reacted with 3,4-dichlorobenzyl chloride in the presence of a base and a suitable solvent. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH), which deprotonate the phenolic hydroxyl group. youtube.comnih.gov Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are typically used to facilitate the reaction. francis-press.comnih.gov

Hydrolysis: The resulting ester, methyl 3-[(3,4-dichlorobenzyl)oxy]benzoate, is then hydrolyzed to the final carboxylic acid. This is typically achieved by heating with a base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent, followed by acidification with a mineral acid (e.g., HCl) to precipitate the product. nih.govnih.gov

The table below summarizes typical reagents and conditions for this synthetic approach.

StepReactantsBaseSolventTypical Conditions
EtherificationMethyl 3-hydroxybenzoate, 3,4-Dichlorobenzyl chlorideK₂CO₃, NaHDMF, AcetonitrileRoom temperature to moderate heating (e.g., 50-80°C)
HydrolysisMethyl 3-[(3,4-dichlorobenzyl)oxy]benzoateKOH, NaOHMethanol, EthanolReflux, followed by acidification

Derivatization from Related Halogenated Benzyl (B1604629) Compounds

An alternative synthetic strategy begins with a 3,4-dichlorinated benzyl compound, which is then derivatized to introduce the benzoic acid moiety. This multi-step process can be conceptualized as follows:

Preparation of the Alkylating Agent: The synthesis can start from 3,4-dichlorobenzoic acid, which is first reduced to 3,4-dichlorobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH4). scielo.org.mx The resulting alcohol is then converted into a more reactive alkylating agent, such as 3,4-dichlorobenzyl chloride or bromide, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Etherification: The prepared 3,4-dichlorobenzyl halide is then used to alkylate a 3-hydroxybenzoic acid derivative, following the Williamson ether synthesis pathway described in section 2.1.1.

This route is less direct but offers flexibility if the starting material is a substituted benzoic acid rather than a substituted benzyl halide.

Synthesis of Positional Isomers and Stereoisomers of Dichlorobenzyloxybenzoic Acids for Comparative Studies

The synthesis of positional isomers is crucial for structure-activity relationship (SAR) studies. The same fundamental synthetic principles apply, with modifications to the starting materials to achieve the desired isomer.

Synthetic Approaches to 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid

The synthesis of the positional isomer 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid follows the same Williamson ether synthesis methodology used for the 3-substituted analogue. wikipedia.orgresearchgate.net The key difference is the use of a 4-hydroxybenzoic acid precursor instead of a 3-hydroxybenzoic acid derivative.

The reaction sequence involves the O-alkylation of methyl 4-hydroxybenzoate (B8730719) with 3,4-dichlorobenzyl chloride in the presence of a base like K2CO3, followed by the hydrolysis of the intermediate ester to yield the final product. The choice of the para-substituted starting material directly leads to the formation of the 4-oxy isomer.

The table below compares the starting materials for the 3-oxy and 4-oxy isomers.

Target CompoundHydroxybenzoic Acid PrecursorBenzyl Halide Precursor
This compoundMethyl 3-hydroxybenzoate3,4-Dichlorobenzyl chloride
4-[(3,4-Dichlorobenzyl)oxy]benzoic acidMethyl 4-hydroxybenzoate3,4-Dichlorobenzyl chloride

Synthesis of 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid and Other Analogues

To synthesize other analogues, such as 3-[(2,4-Dichlorobenzyl)oxy]benzoic acid, the identity of the halogenated benzyl compound is changed while the hydroxybenzoic acid precursor remains the same. In this case, 3-hydroxybenzoic acid (or its ester) is reacted with 2,4-dichlorobenzyl chloride.

The precursor, 2,4-dichlorobenzyl alcohol, can be synthesized by the reduction of 2,4-dichlorobenzoic acid. scielo.org.mx This alcohol is then converted to 2,4-dichlorobenzyl chloride, which serves as the alkylating agent in the Williamson ether synthesis with methyl 3-hydroxybenzoate. The subsequent hydrolysis step yields the desired product. While the reaction mechanism is identical, the different substitution pattern on the benzyl ring may influence reaction rates due to steric and electronic effects, potentially requiring minor adjustments to the reaction conditions.

Optimization Strategies for Benzyloxybenzoic Acid Synthesis

Optimizing the synthesis of benzyloxybenzoic acids aims to improve yield, reduce reaction times, and employ more environmentally friendly conditions.

Key optimization strategies include:

Choice of Base and Solvent: Strong bases like sodium hydride in anhydrous polar aprotic solvents like DMF or DMSO can lead to rapid and complete deprotonation of the phenol, but require careful handling. francis-press.comyoutube.com Milder bases like potassium carbonate are often preferred for their ease of use. nih.gov The solvent choice is critical; polar aprotic solvents are generally effective for SN2 reactions. francis-press.com

Use of Catalysts: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction in biphasic systems (e.g., solid-liquid or liquid-liquid), which can enhance reaction rates and simplify workup. francis-press.com

Green Chemistry Approaches: Recent methodologies focus on developing more environmentally benign syntheses. This includes the use of surfactants in aqueous media, which can create micelles that act as microreactors, enhancing the concentration and reactivity of the reactants and allowing the reaction to proceed in water instead of organic solvents. researchgate.net

Protection/Deprotection Strategy: As mentioned, protecting the carboxylic acid as an ester is a crucial strategy to prevent the formation of undesired by-products. The ester group is stable under the basic conditions of the etherification and can be selectively removed afterward. nih.gov

Control of Reaction Conditions: The reaction temperature is a key parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination, especially with secondary alkyl halides. wikipedia.org For primary benzyl halides, moderate heating is typically sufficient. In industrial applications, conducting the reaction under pressure can also be used to control the process. google.com

The following table summarizes various optimization parameters for benzyloxybenzoic acid synthesis.

ParameterConventional ApproachOptimized/Alternative ApproachBenefit of Alternative
SolventDMF, AcetonitrileAqueous media with surfactantEnvironmentally friendly ("Green" chemistry) researchgate.net
BaseK₂CO₃, NaOHNaHFaster, more complete deprotonation
CatalystNonePhase-Transfer Catalyst (e.g., quaternary ammonium salt)Improved reaction rates in biphasic systems francis-press.com
Carboxylic AcidDirect use (risk of side reactions)Ester protection (e.g., Methyl ester)Prevents esterification of the carboxyl group, higher purity nih.gov

Advanced Chemical Transformations and Derivatization from this compound

The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations primarily involve reactions of the carboxyl group to form esters, amides, and other functional groups, which can modulate the physicochemical and biological properties of the parent molecule.

Esterification

Ester derivatives of this compound can be synthesized through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, esters can be prepared by reacting the corresponding acyl chloride with an alcohol.

A study on the synthesis of esters from 2,3,4-tri-O-benzyl-α-D-methylglucoside highlights a common esterification procedure where the carboxylic acid is reacted with the alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). core.ac.ukresearchgate.netresearchgate.net This method is particularly useful for more complex alcohols where the Fischer esterification might not be suitable.

Table 1: Examples of Ester Derivatives of this compound

Derivative Name Alcohol Reactant Potential Synthetic Method
Methyl 3-[(3,4-Dichlorobenzyl)oxy]benzoate Methanol Fischer Esterification
Ethyl 3-[(3,4-Dichlorobenzyl)oxy]benzoate Ethanol Fischer Esterification
Isopropyl 3-[(3,4-Dichlorobenzyl)oxy]benzoate Isopropanol DCC/DMAP coupling

Amidation

The formation of amides from this compound is a key transformation for creating compounds with diverse biological activities. The most common method for amide bond formation involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

One widely used method involves converting the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the amide. Another approach is the use of peptide coupling reagents, which facilitate the direct condensation of a carboxylic acid and an amine. A variety of such reagents are available, each with its own advantages in terms of reactivity and suppression of side reactions. researchgate.net

Table 2: Examples of Amide Derivatives of this compound

Derivative Name Amine Reactant Potential Synthetic Method
N-Methyl-3-[(3,4-Dichlorobenzyl)oxy]benzamide Methylamine Acyl chloride method
N-Phenyl-3-[(3,4-Dichlorobenzyl)oxy]benzamide Aniline Peptide coupling reagents
3-[(3,4-Dichlorobenzyl)oxy]-N-(pyridin-2-yl)benzamide 2-Aminopyridine Peptide coupling reagents

Bioisosteric Replacement of the Carboxylic Acid Group

In medicinal chemistry, the carboxylic acid group is often replaced by other functional groups, known as bioisosteres, to improve pharmacokinetic properties such as metabolic stability and membrane permeability, while retaining or enhancing biological activity. nih.govdrughunter.com Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and certain five-membered heterocycles like oxadiazoles. drughunter.comresearchgate.netcambridgemedchemconsulting.com

The synthesis of these bioisosteres from this compound would involve multi-step synthetic sequences. For example, the synthesis of a 1,3,4-oxadiazole (B1194373) derivative would typically start by converting the carboxylic acid to the corresponding hydrazide, followed by cyclization with a suitable one-carbon synthon. nih.gov The synthesis of a tetrazole bioisostere often involves the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition reaction with an azide.

Table 3: Examples of Bioisosteric Derivatives of this compound

Derivative Name Bioisosteric Group General Synthetic Strategy
5-{3-[(3,4-Dichlorobenzyl)oxy]phenyl}-1H-tetrazole 1H-Tetrazole Conversion to nitrile, then cycloaddition with azide
2-{3-[(3,4-Dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazole 1,3,4-Oxadiazole Conversion to hydrazide, then cyclization

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of aromatic compounds like benzoic acid derivatives reveals characteristic chemical shifts in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern on the benzene (B151609) rings of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid would be expected to produce a complex splitting pattern due to spin-spin coupling between adjacent protons. The methylene (B1212753) protons of the benzyl (B1604629) ether linkage would likely appear as a singlet further upfield.

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum (around 165-185 ppm). Aromatic carbons resonate in the 120-140 ppm range, with their specific shifts influenced by the attached substituents.

While specific data for this compound is not available, the following table presents the ¹H and ¹³C NMR data for the related compound, 3,4-Dichlorobenzoic acid .

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
3,4-Dichlorobenzoic acid7.55 (t, J = 8.08 Hz, 1H), 7.70 (m, 1H), 7.79 (m, 2H), 13.34 (s, 1H)128.37, 129.30, 131.30, 133.15, 133.37, 133.82, 166.54

Note: Data obtained in DMSO solvent. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad O-H stretching vibration from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. docbrown.info

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

C-O stretching vibrations from the ether linkage and the carboxylic acid.

C-H stretching and bending vibrations from the aromatic rings and the methylene group.

C-Cl stretching vibrations from the dichlorinated benzene ring.

The following table summarizes key IR absorption bands for the related compound Benzoic acid .

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Carboxylic Acid O-HStretch3300 - 2500 (broad)
Carboxylic Acid C=OStretch~1700
Aromatic C-HStretch~3100-3000
Aromatic C=CStretch~1600-1450

Mass Spectrometry (MS) Techniques for Molecular Fragmentation and Isotopic Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Fragmentation would likely involve cleavage of the ether bond, leading to fragments corresponding to the 3,4-dichlorobenzyl and 3-carboxy-phenoxy moieties.

The table below shows the mass spectral data for 3,4-Dichlorobenzoic acid . nist.gov

Compound Molecular Formula Molecular Weight Key Mass-to-Charge Ratios (m/z)
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.01 g/mol 189.9588348 (molecular ion)

Chromatographic Techniques for Purity Assessment and Separation (e.g., LC-MS)

Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.govlcms.czshimadzu.comagilent.com

For this compound, a reversed-phase HPLC method would likely be employed for purity analysis. The retention time of the compound would be a key identifier. LC-MS analysis would provide further confirmation of the compound's identity by providing its mass-to-charge ratio. nih.govlcms.czshimadzu.comagilent.com

X-ray Crystallography for Solid-State Structural Determination of Analogues (if available)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound is not publicly available, the structures of numerous benzoic acid derivatives have been determined. researchgate.netnih.govresearchgate.net For example, the crystal structure of 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid reveals details about the solid-state conformation and packing of a related molecule. nih.gov In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers.

The following table provides crystallographic data for the analogue 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid . nih.gov

Parameter Value
Compound 3-[(E)-(2,4-Dichlorobenzylidene)amino]benzoic acid
Formula C₁₄H₉Cl₂NO₂
Crystal System Triclinic
Space Group P-1
a (Å) 7.4065(2)
b (Å) 7.6176(3)
c (Å) 11.5330(4)
α (°) 86.946(2)
β (°) 80.433(1)
γ (°) 85.833(2)

Structure Activity Relationship Sar Studies of Dichlorobenzyloxybenzoic Acid Scaffolds

Influence of Halogenation Patterns on Molecular Interactions and Biological Profiles

The presence and positioning of halogen atoms on the benzyl (B1604629) ring are critical determinants of the biological activity of the dichlorobenzyloxybenzoic acid scaffold. Halogens, such as chlorine, significantly alter the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets.

The size and position of the halogen substituents are crucial. Studies on halogenated benzoic acids have indicated that cellular response can decrease as the atomic size of the halogen increases (I > Br > Cl > F), suggesting potential steric hindrance at the receptor binding site. nih.gov Furthermore, the toxicity of halogenated benzoic acids has been observed to follow the order of bromo > chloro > fluoro derivatives. nih.gov The meta-position for halogen substitutes is often found to be highly effective, indicating that the inductive effect generated by the substituent is a critical feature for molecular recognition. nih.gov

Table 1: Predicted Influence of Halogenation Patterns on the Benzyloxy Moiety

Substitution Pattern Key Physicochemical Properties Predicted Impact on Activity
3,4-Dichloro (Reference) High lipophilicity, strong electron-withdrawing effect. Baseline activity.
2,4-Dichloro Altered dipole moment, potential for steric clash due to ortho-substituent. Potentially reduced activity due to steric hindrance.
4-Monochloro Reduced lipophilicity compared to dichloro, moderate electron-withdrawing effect. Likely reduced activity due to weaker electronic effects.
3,5-Dichloro Symmetrical electron withdrawal, different steric profile. Activity may be retained or altered depending on binding site topology.

Positional Isomerism Effects on Biological Activity and Binding Affinity

The position of the ether-linked benzoic acid moiety (ortho, meta, or para) dramatically affects the molecule's three-dimensional shape and its ability to interact with a target. This positional isomerism dictates the orientation of the crucial carboxylic acid group relative to the dichlorobenzyl group.

The carboxylic acid group is often a key interaction point, capable of forming hydrogen bonds or ionic bonds with amino acid residues (like arginine or lysine) in a protein's active site. Changing its position alters the distance and geometry between this binding group and the hydrophobic dichlorobenzyl moiety.

3-substituted (meta) benzoic acid: The reference compound, 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid, has a specific angular geometry. This may be optimal for fitting into a binding site that has complementary hydrogen bond donors/acceptors and a hydrophobic pocket.

4-substituted (para) benzoic acid: This isomer would result in a more linear and extended molecular shape. Such a change could either enhance or diminish activity. If the target protein has a long, narrow binding cleft, the para-isomer might fit better. Conversely, if the binding site is more compact and requires a specific bend, its activity would be lower.

2-substituted (ortho) benzoic acid: The ortho-isomer is the most sterically constrained. The proximity of the large benzyloxy group to the carboxylic acid could force the two rings into a non-planar conformation. This could also lead to intramolecular hydrogen bonding, which might reduce the availability of the carboxylic acid group for intermolecular interactions with the target, often leading to reduced activity. orientjchem.org

Table 2: Effect of Carboxylic Acid Position on Predicted Binding Affinity

Isomer Position Molecular Geometry Potential Binding Interactions Predicted Affinity
2- (ortho) Sterically hindered, potentially non-planar. Intramolecular H-bonding may block target interaction. Lower
3- (meta) Angular, specific spatial orientation. Optimal fit for a complementary binding site. High (Reference)

Analysis of Substituent Variations on the Benzyloxy Moiety

Beyond the halogenation pattern, adding other chemical groups to the dichlorobenzyl ring provides another axis for SAR exploration. The goal is to probe the binding site for additional favorable interactions, such as hydrogen bonding or van der Waals forces, and to fine-tune the electronic properties of the ring.

For instance, adding a small methyl group could explore a hydrophobic pocket in the receptor. Introducing a hydroxyl or methoxy (B1213986) group could provide a new hydrogen bond donor or acceptor, respectively. The impact of these substitutions depends entirely on the specific topology and chemical environment of the target binding site. If the site is sterically constrained, even small substituents could decrease binding affinity. Conversely, if there is an unoccupied polar or nonpolar pocket, adding a complementary substituent could significantly enhance biological activity.

Computational and Cheminformatic Approaches to SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational methods are invaluable for understanding and predicting the SAR of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, seeks to create a mathematical correlation between a molecule's chemical properties and its biological activity. nih.govresearchgate.net

A QSAR study on this scaffold would involve calculating a variety of molecular descriptors for a series of analogues. These descriptors quantify different physicochemical properties:

Hydrophobic descriptors (e.g., LogP): Quantify the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. The dichlorobenzyl group contributes significantly to this property. nih.gov

Electronic descriptors (e.g., pKa, dipole moment, atomic charges, ELUMO): Describe the electronic nature of the molecule, including the acidity of the carboxyl group and the ability to participate in electrostatic interactions. nih.gov

Steric descriptors (e.g., Molar Refractivity, van der Waals volume): Quantify the size and shape of the molecule, which is critical for ensuring a good fit within the receptor binding site. nih.gov

Topological descriptors: Describe the connectivity and branching of the molecule.

Once calculated, these descriptors are used to build a statistical model (e.g., using Multiple Linear Regression or machine learning algorithms) that can predict the activity of new, unsynthesized compounds. Such models can guide the design of more potent analogues by identifying the key properties that drive activity. For example, a QSAR model might reveal that high lipophilicity and a strong negative electrostatic potential near the carboxylic acid are essential for the biological effect. dergipark.org.trnih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to succeed, saving time and resources.

Molecular Interactions and Target Identification for 3 3,4 Dichlorobenzyl Oxy Benzoic Acid Analogues

Enzyme Inhibition Studies of Benzoic Acid Derivatives (e.g., PTP1B, MAO, general enzyme interactions)

Benzoic acid derivatives have been the subject of extensive research as potential enzyme inhibitors. A significant area of focus has been on their ability to inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.gov The optimization of benzoic acid-based inhibitors has led to the identification of potent and selective analogues. nih.gov These molecules often mimic the phosphate (B84403) group of the natural substrate, allowing them to bind to the active site of PTPs. researchgate.net

The general structure of these inhibitors allows for modification to improve potency and selectivity. For instance, the replacement of a phosphate group with bioisosteric carboxylate groups can yield PTP1B inhibitors with lower polarity and better cell permeability. researchgate.net Kinetic studies are crucial in characterizing the nature of this inhibition. For example, some benzoic acid derivatives have been shown to act as classical competitive inhibitors of PTP1B. researchgate.net In contrast, other studies on different derivatives have revealed mixed competitive and noncompetitive or uncompetitive inhibition mechanisms against PTP1B. nih.govnih.gov

Below is a table summarizing the inhibitory activity of various benzoic acid derivatives against PTP1B, illustrating the structure-activity relationships.

Compound ClassSpecific Derivative ExampleTarget EnzymeInhibition Data (IC₅₀/Kᵢ)Type of Inhibition
Benzoic AcidsOptimized AnaloguesPTP1B & LMW-PTPPotent InhibitionNot Specified
2-(Oxalylamino)-Benzoic AcidOBAPTP1BNot SpecifiedCompetitive
Isoxazole Carboxylic Acids4-methyl-3-(2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3ylthio)acetamido)benzoic acidPTP1BIC₅₀ = 6.45 μMNot Specified
Lithocholic Acid Derivatives3-benzylaminomethyl lithocholic acid derivatives (6m and 6n)PTP1BKᵢ = 2.5 μM and 3.4 μMUncompetitive

This table is for illustrative purposes and synthesizes data from multiple sources on benzoic acid derivatives.

Receptor Ligand Binding and Modulation Assays (e.g., NR4A receptors, leukotriene receptors)

Analogues of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid have been investigated as ligands for nuclear receptors, particularly the NR4A subfamily, which includes Nur77 (NR4A1), Nurr1 (NR4A2), and NOR-1 (NR4A3). nih.gov These orphan nuclear receptors are involved in various physiological processes and are considered promising therapeutic targets for diseases like cancer and neurodegenerative disorders. nih.govnih.gov

Structure-activity relationship studies have shown that the positioning of substituents on both the benzoic acid and benzyl (B1604629) rings is critical for agonist activity. For instance, in a series of benzyloxybenzoic acid derivatives, a 3-benzoic acid headgroup combined with 3- or 4-substitution on the benzyl ring demonstrated favorable submicromolar potency and activation efficacy for Nurr1. nih.gov Specifically, 3- and 4-chlorobenzyloxy derivatives of 3-benzoic acid were identified as potent agonists. nih.gov The nature of the substituent also plays a key role, with trifluoromethyl and phenyl groups at the 3-position of the benzyl ring enhancing activation efficacy and potency, respectively. nih.gov

The table below details the impact of substituent positioning on the NR4A receptor agonism of benzyloxybenzoic acid analogues.

Benzoic Acid Headgroup PositionBenzyl SubstituentTarget ReceptorObserved Activity
4-position2-chlorobenzylNurr1Highest potency in series
3-position2-chlorobenzylNurr1Lower potency
3-position3-chlorobenzylNurr1Moderate potency
3-position4-chlorobenzylNurr1Submicromolar potency
3-position3-(trifluoromethyl)benzylNurr1Enhanced activation efficacy

This data is based on findings from studies on fatty acid mimetics as NR4A ligands. nih.gov

While the leukotriene pathway is a known target for pharmacological modulation in allergic diseases, specific binding data for this compound analogues to leukotriene receptors is not extensively detailed in the provided context. nih.gov The general approach involves using receptor antagonists to block the effects of leukotrienes, which are potent lipid mediators in inflammatory responses. nih.gov

Identification of Biological Targets through Proteomic and Chemical Biology Approaches

Identifying the specific cellular targets of small molecules like this compound is a fundamental goal of chemical biology. nih.gov When a compound is identified through phenotypic screening, its molecular target is often unknown. A variety of modern techniques can be employed to elucidate these targets.

Direct biochemical methods, such as affinity chromatography coupled with mass spectrometry, are powerful tools for target identification. nih.gov This involves immobilizing the small molecule on a solid support and using it to "pull down" its binding partners from cell lysates. Quantitative proteomics methods can enhance this approach by distinguishing specific binders from non-specific interactions. nih.govnih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to compare the proteins that bind to the affinity matrix in the presence or absence of a competing soluble compound. cureffi.org

Another innovative method is the cellular thermal proteome profiling (TPP) or drug affinity responsive target stability (DARTS). nih.govcureffi.orgmdpi.com These methods are based on the principle that a protein's thermal stability or susceptibility to proteolysis changes upon ligand binding. By heating cell lysates treated with the compound to various temperatures or treating them with proteases, and then analyzing the remaining soluble proteins via mass spectrometry, the stabilized target proteins can be identified. cureffi.orgmdpi.com

Genetic approaches also offer a complementary strategy. This can involve creating drug-resistant cell lines and sequencing their genomes to find mutations in the target protein that prevent the compound from binding. cureffi.org Alternatively, genetic perturbation screens using techniques like siRNA can identify genes whose knockdown modifies the cellular response to the compound, thereby pointing to potential targets or pathways. cureffi.org

These approaches provide an unbiased, system-wide view of the potential protein interactions of a small molecule, helping to identify not only the primary target but also potential off-targets. nih.govnih.gov

Investigation of Cellular Signaling Pathways Influenced by Dichlorobenzyloxybenzoic Acid Analogues

Once the molecular targets of dichlorobenzyloxybenzoic acid analogues are identified, the next step is to investigate their impact on cellular signaling pathways. Small molecules can perturb complex signaling networks, leading to various cellular responses. nih.gov The modulation of multiple pathways is often a characteristic of bioactive compounds. nih.gov

Given that analogues of this compound class have been shown to target PTP1B and NR4A receptors, their effects on associated signaling pathways are of primary interest.

PTP1B-mediated signaling : As a negative regulator of the insulin and leptin pathways, inhibition of PTP1B by a benzoic acid derivative would be expected to enhance signaling through these pathways. nih.gov This would involve increased phosphorylation of the insulin receptor (IR) and insulin receptor substrates (IRSs), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor. nih.gov The ultimate cellular outcomes could include enhanced glucose uptake and altered gene expression related to metabolism.

NR4A Receptor-mediated signaling : The NR4A receptors are transcription factors, and their activation by ligands can directly modulate gene expression. nih.gov These receptors are known to be involved in pathways related to inflammation, apoptosis, and cellular metabolism. nih.gov Pharmacological activation of NR4A proteins has been shown to enhance long-term memory and synaptic plasticity through a CREB/CBP-dependent pathway. nih.gov Therefore, dichlorobenzyloxybenzoic acid analogues acting as NR4A agonists could influence these neurological and cellular processes.

Investigating these effects typically involves a suite of cell-based assays. Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins (e.g., Akt, MAPK, CREB). Reporter gene assays can quantify the transcriptional activity of nuclear receptors like NR4A. Furthermore, metabolomics and transcriptomics analyses can provide a global view of the cellular changes induced by the compound, helping to map the full extent of its influence on signaling networks. nih.gov

Computational Chemistry and Molecular Modeling of 3 3,4 Dichlorobenzyl Oxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) studies, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular structure and calculate key electronic parameters. researchgate.net The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. rri.res.innih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net This information is critical for predicting how the molecule will interact with biological targets, such as amino acid residues in a protein's active site. For this compound, the MEP would likely show negative potential around the carboxylic acid group and the oxygen atom of the ether linkage, indicating these as sites for hydrogen bonding or electrostatic interactions.

Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative Data)

ParameterValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-2.0 eVElectron-accepting capability
Energy Gap (ΔE)4.5 eVChemical reactivity and stability
Dipole Moment3.2 DPolarity and intermolecular interactions

Note: The data presented in this table is illustrative and based on typical values for structurally similar compounds. Actual values would require specific DFT calculations for this compound.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is essential for understanding the potential mechanism of action of this compound and for identifying potential biological targets.

Docking simulations involve placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. nih.gov The binding affinity is often expressed as a negative value in kcal/mol, with more negative values indicating a stronger interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov

For instance, given its structural features, this compound could be docked against enzymes like carbonic anhydrase, a target for which many benzoic acid derivatives have been investigated. mdpi.com In such a simulation, the carboxylic acid moiety would be expected to form hydrogen bonds with residues in the active site, while the dichlorobenzyl group would likely engage in hydrophobic interactions.

Table 2: Illustrative Molecular Docking Results of this compound with Human Carbonic Anhydrase II (PDB ID: 3FFP)

ParameterResult
Binding Affinity-8.5 kcal/mol
Interacting ResiduesHis94, His96, Thr199, Thr200
Key InteractionsHydrogen bond with Thr199, Hydrophobic interactions with Val121, Leu198

Note: The data in this table is hypothetical and serves as an example of typical results from a molecular docking simulation. The specific interactions and binding affinity would depend on the actual docking study performed.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful strategy used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for a series of active compounds can be used to search large chemical databases for novel molecules with similar features, a process known as virtual screening. mdpi.com

A pharmacophore model for inhibitors of a specific target, for which this compound shows activity, would likely include features such as a hydrogen bond acceptor (the carboxylic acid), a hydrogen bond donor (the carboxylic acid proton), and hydrophobic/aromatic regions (the dichlorobenzyl and benzoic rings). eurekaselect.com This model could then be used to screen virtual libraries of compounds to identify new potential inhibitors with diverse chemical scaffolds.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is important, as the bioactive conformation may differ from its lowest energy state in solution.

Preclinical Pharmacological Assessment of 3 3,4 Dichlorobenzyl Oxy Benzoic Acid and Analogues in Vitro Focus

In Vitro Efficacy Studies based on Related Scaffolds (e.g., preliminary antimicrobial, anticancer potential in analogous compounds)

Research into compounds structurally related to 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid has revealed promising antimicrobial and anticancer activities. The dichlorobenzyl group, in particular, is a key feature in several compounds demonstrating significant biological effects.

Antimicrobial Potential: Analogues incorporating the 3,4-dichlorobenzyl group have been assessed for their activity against a range of multidrug-resistant (MDR) bacteria. For instance, S-(3,4-dichlorobenzyl)isothiourea hydrochloride, known as A22, has demonstrated notable efficacy. Studies have determined the Minimum Inhibitory Concentrations (MICs) of A22 and related compounds against various pathogenic bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. nih.govnorthumbria.ac.uk A22 and a related analogue, C2 (S-(4-chlorobenzyl)isothiourea hydrochloride), showed strong activity against Enterobacteriaceae that produce NDM-1 carbapenemase, with a MIC90 (the concentration required to inhibit 90% of isolates) of 4 µg/mL. nih.govnorthumbria.ac.uk Furthermore, A22 was found to inhibit biofilm formation and impact bacterial motility, suggesting it may interfere with processes crucial for chronic infections. nih.gov Another related compound, 2,4-dichlorobenzyl alcohol (DCBA), often combined with amylmetacresol (B1666032) (AMC) in antiseptic formulations, has shown broad-spectrum bactericidal activity against organisms implicated in pharyngitis. dovepress.com

Anticancer Potential: The benzoic acid scaffold is prevalent in molecules investigated for anticancer properties. nih.govresearchgate.net While direct studies on this compound are limited, research on analogous structures provides insight into their potential. For example, dichlorophenylacrylonitriles containing a 3,4-dichlorophenyl group have shown potent and selective growth inhibition against the MCF-7 breast cancer cell line. nih.gov Specifically, compounds (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile and (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile displayed growth inhibition (GI50) values of 0.56 µM and 0.127 µM, respectively. nih.gov Further modifications led to analogues with GI50 values as low as 0.030 µM. nih.gov Similarly, preliminary studies on 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid suggest potential anticancer activity, with related structures showing significant cytotoxicity against A-431 and Jurkat cancer cell lines.

Cell-Based Assays for Biological Activity Evaluation and Cytotoxicity in Relevant Cell Lines

Cell-based assays are critical for determining the biological effects of a compound on living cells and establishing its cytotoxic profile. Analogues of this compound have been evaluated in various cancer cell lines to determine their antiproliferative and cytotoxic effects.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to assess cell viability and cytotoxicity. Studies on various benzoic acid derivatives have utilized this assay to determine their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against human cancer cell lines such as HCT-116 (colon) and MCF-7 (breast). preprints.org

For example, a library of dichlorophenylacrylonitriles, which share the dichlorophenyl moiety, was tested against a panel of cancer cell lines. One lead compound, (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide, demonstrated potent cytotoxicity with IC50 values ranging from 10 to 206 nM across several drug-resistant breast cancer cell lines, including MDAMB468, T47D, and SKBR3. nih.gov In another study, hydrazone and oxadiazole derivatives were tested against A-549 (lung), MDA-MB-231 (breast), and PC-3 (prostate) cancer cells, with some compounds showing IC50 values as low as 9.38 µM. mdpi.com

The cytotoxicity of the antimicrobial compound A22 (S-3,4-dichlorobenzyl)isothiourea hydrochloride) was evaluated on human peripheral blood mononuclear cells (PBMCs). The MTT assay showed that A22 was able to maintain cell viability at various exposure times, suggesting it has low cytotoxicity to human cells at effective antimicrobial concentrations. nih.govresearchgate.net

Cytotoxicity of Related Compounds in Cancer Cell Lines
Compound/Analogue ClassCell LineAssayIC50 / GI50 ValueSource
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)Growth Inhibition0.56 µM nih.gov
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)Growth Inhibition0.127 µM nih.gov
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468 (Breast)Growth Inhibition10-206 nM nih.gov
Plastoquinone Analogue (AQ-12)HCT-116 (Colorectal)MTT5.11 µM nih.gov
Plastoquinone Analogue (AQ-12)MCF-7 (Breast)MTT6.06 µM nih.gov
Hydrazone derivative (1d)PC-3 (Prostate)Cytotoxicity9.38 µM mdpi.com
Hydrazone derivative (1e)A-549 (Lung)Cytotoxicity13.39 µM mdpi.com

Biochemical Assays for Specific Molecular Target Modulation and Enzyme Activity

Biochemical assays are employed to understand how a compound interacts with specific molecular targets, such as enzymes, outside of a cellular context. These assays can reveal mechanisms of action and inhibitory potential.

Derivatives of the benzyloxybenzoic acid scaffold have been investigated as inhibitors of various enzymes. For instance, the antimicrobial activity of A22 (S-(3,4-dichlorobenzyl)isothiourea hydrochloride) is attributed to its role as a reversible inhibitor of the bacterial cell wall protein MreB. nih.gov Inhibition of MreB's ATPase activity disrupts bacterial cell shape, affecting motility, adhesion, and biofilm formation. nih.govresearchgate.net

In the context of anticancer research, compounds are often screened for their ability to inhibit enzymes crucial for cancer cell survival and proliferation, such as receptor tyrosine kinases (RTKs). Molecular docking studies, which predict the binding affinity of a compound to a target protein, often guide this process. For example, docking studies of quinazolinone derivatives substituted with benzoic acid were performed against the EGFR kinase domain to explore their potential as anticancer agents.

Furthermore, benzoic acid derivatives have been explored as inhibitors for other enzymes. Enzyme inhibition assays are a common method to quantify the potency of such compounds, typically reported as an IC50 value. mdpi.com For example, a series of 3,4-dihydroquinazoline derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing potent BChE inhibition with IC50 values in the nanomolar range. nih.gov

Enzyme Inhibition by Related Compounds
Compound/Analogue ClassTarget EnzymeAssay TypeInhibition Value (IC50/Ki)Source
S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22)MreB ATPaseATPase activity assayIC50: 6.3 - 29.4 µM (for related analogues) researchgate.net
3,4-Dihydroquinazoline derivative (8b)Butyrylcholinesterase (BChE)Enzyme inhibition assayIC50: 45 nM nih.gov
3,4-Dihydroquinazoline derivative (8d)Butyrylcholinesterase (BChE)Enzyme inhibition assayIC50: 62 nM nih.gov
4-O-Benzoyl-3′-O-(O-methylsinapoyl) sucroseβ-GlucuronidaseEnzyme inhibition assayKi: 13.4 µM nih.gov

Gene Expression Profiling in Response to Compound Perturbation

Gene expression profiling provides a broad view of the cellular response to a chemical compound by measuring changes in the expression levels of thousands of genes simultaneously. This approach can help identify pathways affected by the compound and elucidate its mechanism of action.

This type of analysis, if applied to cells treated with this compound or its active analogues, could reveal which cellular pathways are perturbed. For example, if an analogue demonstrates potent anticancer activity in cell-based assays, gene expression profiling could indicate whether it induces apoptosis, halts the cell cycle, or interferes with specific metabolic pathways essential for cancer cell growth. Such data provides crucial, unbiased insights into the compound's biological impact at the molecular level.

Future Perspectives and Research Trajectories for 3 3,4 Dichlorobenzyl Oxy Benzoic Acid

Design and Synthesis of Novel Dichlorobenzyloxybenzoic Acid Derivatives with Enhanced Properties

The foundational structure of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid presents a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced therapeutic properties. Future research will likely focus on systematic modifications of this core structure to optimize pharmacokinetic and pharmacodynamic profiles. Key strategies will involve the introduction of diverse functional groups onto the benzoic acid ring and the dichlorobenzyl moiety. For instance, the addition of electron-withdrawing or electron-donating groups could modulate the compound's acidity, lipophilicity, and electronic distribution, thereby influencing its binding affinity to biological targets and its metabolic stability.

The synthesis of these novel analogues can be achieved through established and innovative organic chemistry methodologies. Techniques such as esterification, amidation, and nucleophilic substitution will be instrumental in creating a library of derivatives. google.com The exploration of different linking groups between the benzoic acid and the dichlorobenzyl ether could also yield compounds with altered flexibility and conformational properties, which may be crucial for interacting with specific protein binding pockets. A key area of exploration will be the synthesis of para-aminobenzoic acid (PABA) analogues, given their demonstrated versatility as building blocks in pharmaceuticals with a wide range of biological activities. mdpi.com

To guide the synthetic efforts, a systematic structure-activity relationship (SAR) study will be essential. This involves synthesizing a series of related compounds and evaluating their biological activity to identify key structural features responsible for the desired therapeutic effects. The data gathered from these studies will be crucial for the rational design of next-generation compounds with improved efficacy and selectivity.

Interactive Table: Potential Modifications for Novel Derivatives

Modification Site Potential Functional Groups Anticipated Effect
Benzoic Acid Ring-NH2, -NO2, -OH, HalogensAltered acidity, solubility, and receptor binding
Dichlorobenzyl MoietyAlkyl groups, Alkoxy groupsModified lipophilicity and metabolic stability
Ether LinkageThioether, Amine, EsterChanged bond angle, flexibility, and bioavailability

Elucidation of Comprehensive Mechanisms of Action at the Molecular and Cellular Levels

A critical future direction is the detailed elucidation of the molecular and cellular mechanisms through which this compound and its derivatives exert their biological effects. While initial studies may point towards a general mode of action, a deeper understanding is required for targeted therapeutic development. Future research should employ a multi-pronged approach to unravel these mechanisms.

At the molecular level, identifying the specific protein targets is paramount. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking simulations can be utilized to pinpoint the direct binding partners of the compound within the cell. For example, in silico studies have been effectively used to predict the binding affinities of benzoic acid derivatives to various enzymes, providing a basis for experimental validation. nih.govsci-hub.se

Once potential targets are identified, detailed biochemical and biophysical assays will be necessary to characterize the nature of the interaction, including binding kinetics, affinity, and the functional consequences of binding. This could involve enzyme inhibition assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

At the cellular level, investigations should focus on the downstream signaling pathways modulated by the compound. This can be achieved through a variety of cell-based assays, including reporter gene assays, Western blotting, and phosphoproteomics, to map the signaling cascades affected. For instance, understanding how benzoic acid derivatives impact cellular processes like the proteostasis network can provide insights into their potential as anti-aging agents. mdpi.com Gene expression profiling using techniques like RNA sequencing (RNA-seq) can provide a global view of the transcriptional changes induced by the compound, offering clues to its broader cellular impact.

Exploration of Novel Therapeutic Applications Based on Emerging Biological Insights

As a more comprehensive understanding of the biological activities of this compound and its derivatives emerges, the exploration of novel therapeutic applications will become a key research trajectory. The structural motifs present in the compound, namely the dichlorobenzyl and benzoic acid moieties, are found in molecules with a wide array of pharmacological activities, suggesting a broad therapeutic potential.

Initial research could focus on areas where other benzoic acid derivatives have shown promise, such as in oncology, inflammation, and infectious diseases. preprints.org For example, the anti-inflammatory properties of some benzoic acid derivatives suggest that this compound could be investigated for its potential in treating inflammatory disorders. nih.gov Similarly, the known antimicrobial and antiviral activities of related compounds warrant investigation into its efficacy against various pathogens.

Furthermore, emerging biological insights may point towards entirely new therapeutic avenues. For instance, if the compound is found to modulate pathways involved in neurodegeneration, it could be explored as a potential treatment for diseases like Alzheimer's. nih.gov The key will be to follow the science and allow the mechanistic studies to guide the exploration of new therapeutic indications. This approach, driven by biological understanding, increases the likelihood of discovering novel and impactful clinical applications for this class of compounds.

Methodological Advancements in Computational and Experimental Research Platforms

The future study of this compound and its derivatives will greatly benefit from advancements in both computational and experimental research platforms. These advanced methodologies will enable a more rapid and detailed investigation of the compound's properties and mechanisms of action.

In the computational realm, the use of sophisticated molecular modeling and simulation techniques will be crucial for the rational design of new derivatives and for predicting their biological activities. nih.gov Quantum mechanical calculations can provide insights into the electronic properties of the molecules, while molecular dynamics simulations can model their interactions with biological targets in a dynamic environment. The development of more accurate scoring functions for molecular docking will improve the prediction of binding affinities and help prioritize compounds for synthesis and experimental testing.

On the experimental front, high-throughput screening (HTS) platforms will allow for the rapid evaluation of large libraries of derivatives against a panel of biological targets. The use of advanced spectroscopic techniques, such as nanoscale infrared spectroscopy, can provide detailed information about the interaction of these compounds with surfaces and interfaces at the nanoscale. mdpi.com Furthermore, the application of "omics" technologies, including genomics, proteomics, and metabolomics, will provide a systems-level understanding of the cellular response to treatment with these compounds. The integration of data from these various platforms will be essential for building a comprehensive picture of the therapeutic potential of this compound and its derivatives.

Q & A

Synthesis & Characterization

Basic: What are the standard synthetic routes for 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid, and how is purity validated? The compound is synthesized via Williamson ether synthesis (WES) between 3,4-dichlorobenzyl bromide and methyl 3-hydroxybenzoate, followed by ester hydrolysis . Purity is validated using:

  • HPLC (retention time comparison with standards).
  • Mass spectrometry (exact mass: 296.0178 g/mol for boronic acid derivatives; deviations <0.01 Da indicate impurities) .
  • 1H/13C NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm, characteristic of dichlorobenzyl groups) .

Advanced: How can reaction conditions be optimized to minimize byproducts in Williamson ether synthesis? Key variables include:

  • Solvent polarity : Use DMF or DMSO to enhance nucleophilicity of the phenoxide ion.
  • Catalyst : K₂CO₃ or Cs₂CO₃ for deprotonation efficiency.
  • Temperature : 80–100°C to balance reaction rate and side reactions.
  • Post-synthetic purification : Gradient recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Biological Activity

Basic: What biological targets are associated with this compound? The dichlorobenzyloxy moiety confers potential enzyme inhibitory activity , particularly against:

  • Histone deacetylases (HDACs) due to structural similarity to known inhibitors .
  • Cyclooxygenases (COX-1/2) , inferred from anti-inflammatory analogs (e.g., 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) .

Advanced: How do steric/electronic parameters influence its bioactivity?

  • Polarizability (28.42) and CMR (7.4602) values suggest stronger receptor binding than acetylsalicylic acid .
  • Chlorine substituents enhance lipophilicity (logP ~3.5), improving membrane permeability.
  • Dose-response assays (IC50 curves) and molecular docking (e.g., AutoDock Vina) validate target specificity .

Structural Analysis

Basic: What spectroscopic techniques resolve its structural ambiguities?

  • IR spectroscopy : C=O stretch at ~1680 cm⁻¹ (carboxylic acid), C-O-C stretch at 1240 cm⁻¹ (ether).
  • UV-Vis : λmax ~260 nm (aromatic π→π* transitions) .

Advanced: How can crystallographic data resolve conflicting structural reports?

  • Single-crystal X-ray diffraction confirms bond angles/lengths (e.g., C-O-C bond angle: 118°).
  • Powder XRD distinguishes polymorphs (e.g., monoclinic vs. orthorhombic phases) .

Data Contradictions

Advanced: How to address discrepancies in reported bioactivity data?

  • Reproducibility checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C).
  • Meta-analysis : Compare datasets across studies (e.g., conflicting COX-2 inhibition IC50 values may stem from cell line variability) .

Computational Modeling

Advanced: Which QSAR parameters predict its pharmacokinetic behavior?

  • ADMET predictors :
    • H-bond donors/acceptors : ≤2 donors, ≤6 acceptors (Rule of Five compliance).
    • TPSA : ~75 Ų (moderate oral bioavailability).
  • Molecular dynamics simulations (e.g., GROMACS) model membrane permeation .

In Vivo Studies

Basic: What preclinical models evaluate its metabolic stability?

  • Rodent pharmacokinetics : Plasma half-life (t1/2) and clearance rates via LC-MS/MS.
  • Metabolite profiling : Phase I (oxidation) and Phase II (glucuronidation) pathways .

Analytical Challenges

Advanced: How to quantify trace impurities in complex matrices?

  • LC-HRMS : Limit of detection (LOD) <10 ppb using Q-TOF systems.
  • Isotopic labeling : Use deuterated analogs (e.g., 3,5-difluorobenzoic-d3 acid) as internal standards .

Structure-Activity Relationships (SAR)

Advanced: Which substituents enhance HDAC8 inhibition?

  • Ether linker elongation : Reduces steric hindrance for HDAC8 active-site binding.
  • Electron-withdrawing groups (e.g., -NO2) improve zinc coordination in catalytic pockets .

Metabolic Pathways

Advanced: How does hepatic metabolism affect its efficacy?

  • CYP450 isoforms : CYP3A4-mediated demethylation generates inactive metabolites.
  • Bypass strategies : Prodrug design (e.g., methyl ester prodrugs) to delay metabolism .

Retrosynthesis Analysis

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3-[(3,4-Dichlorobenzyl)oxy]benzoic acid

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